molecular formula C24H18N6 B1230267 3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine

3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine

Cat. No. B1230267
M. Wt: 390.4 g/mol
InChI Key: YRNYPXPYNHRXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine is a member of pyrroles.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine can be synthesized through reactions involving β-(lithiomethyl)azines and nitriles, leading to various heterocycles including pyrrolo-quinolines and pyrrolo-quinoxalines (Davis, Wakefield, & Wardell, 1992).
  • Another approach involves the condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with substituted 1,2-phenylene diamines, yielding pyrrole-functionalized quinoxalines and benzimidazole derivatives (Szydlo, Andrioletti, Rose, & Duhayon, 2008).

Chemical Reactions and Pathways

  • A novel synthesis method for creating 1-aryl-9-alkyl-2, 3, 3a, 4, 9, 9a-hexahydro-1H-pyrrolo[2, 3-b]quinoxalines has been explored, which involves the reduction of N-substituted 1-benzimidazolyl-succinimides (Ahmed, Wagner-Jauregg, Pretsch, & Seibl, 1973).
  • The iodine-catalyzed synthesis of pyrrolo-and indolo[1,2-a] quinoxalines is based on an oxidative reaction, utilizing environmentally friendly oxidants (Wang et al., 2015).

Applications in Biomedical Research

  • A study on the metabolic activation and genotoxicity of heterocyclic arylamines, including quinoxaline derivatives, highlights their potential effects on DNA-adduct formation and implications in carcinogenicity (Snyderwine et al., 1992).
  • The design and synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, including quinoxaline derivatives, have been explored for their antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).
  • A specific pyrrolo[1,2-a]quinoxaline derivative has been synthesized and found to exhibit cytotoxic potential against human leukemia cell lines (Guillon et al., 2022).

properties

Product Name

3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine

Molecular Formula

C24H18N6

Molecular Weight

390.4 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H18N6/c1-29-19-14-8-7-13-18(19)28-23(29)20-21-24(27-17-12-6-5-11-16(17)26-21)30(22(20)25)15-9-3-2-4-10-15/h2-14H,25H2,1H3

InChI Key

YRNYPXPYNHRXHD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 3
Reactant of Route 3
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 4
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 5
Reactant of Route 5
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 6
3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.